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Compound of Interest

Compound Name: 4-Piperidinemethanol

Cat. No.: B045690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold

due to its prevalence in a vast number of approved drugs. Its conformational flexibility and

ability to present substituents in distinct spatial orientations allow for fine-tuning of

pharmacological activity and pharmacokinetic properties. Within the diverse landscape of

piperidine-based building blocks, positional isomers of substituted piperidines offer subtle yet

significant variations that can profoundly impact a drug candidate's profile. This guide provides

an objective comparison of two such isomers: 4-Piperidinemethanol and 3-

Piperidinemethanol, as scaffolds in drug design, supported by experimental data and detailed

methodologies.

Introduction to the Scaffolds
Both 4-Piperidinemethanol and 3-Piperidinemethanol are bifunctional molecules featuring a

piperidine ring and a hydroxymethyl group. The key distinction lies in the attachment point of

the hydroxymethyl group to the piperidine ring. This seemingly minor structural change can

influence the molecule's three-dimensional shape, polarity, and ability to interact with biological

targets and metabolizing enzymes.

4-Piperidinemethanol (CAS: 6457-49-4) possesses a symmetrical structure with the

hydroxymethyl group at the 4-position of the piperidine ring. This substitution pattern places the

functional group opposite the nitrogen atom, which can influence its vectoral presentation in a

binding pocket.[1][2]
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3-Piperidinemethanol (CAS: 4606-65-9) has an asymmetrical structure with the hydroxymethyl

group at the 3-position. This placement can lead to different conformational preferences and

steric interactions compared to its 4-substituted counterpart, potentially offering unique binding

modes.[3][4][5]

Physicochemical Properties: A Comparative
Analysis
The physicochemical properties of a scaffold are fundamental to its suitability for drug

development, influencing solubility, permeability, and interactions with biological membranes.

The table below summarizes key physicochemical parameters for 4-Piperidinemethanol and

3-Piperidinemethanol.
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Property
4-
Piperidinemethanol

3-
Piperidinemethanol

Rationale for
Comparison

Molecular Formula C₆H₁₃NO C₆H₁₃NO

Both are isomers with

the same elemental

composition.

Molecular Weight 115.17 g/mol [1] 115.17 g/mol [4][5]

Identical molecular

weight is expected for

isomers.

XLogP3-AA -0.1[1] -0.1[4]

This calculated value

suggests both isomers

are highly polar and

have low lipophilicity.

Topological Polar

Surface Area (TPSA)
32.3 Å²[1] 32.3 Å²[4]

The identical TPSA

indicates a similar

potential for forming

hydrogen bonds.

pKa (Predicted) 14.94 ± 0.10[2][6] Not available

The basicity of the

piperidine nitrogen is

a key determinant of

its ionization state at

physiological pH.

Melting Point 55-59 °C[2] 61 °C[5]

Differences in melting

point reflect variations

in crystal packing due

to their different

symmetries.

Boiling Point
118-120 °C at 10

mmHg[2]

106-107 °C at 3.5

mmHg[5]

Boiling points are

pressure-dependent

and reflect

intermolecular forces.

Water Solubility Soluble[2][6] Not explicitly stated,

but expected to be

soluble

The presence of both

a hydroxyl and an

amino group suggests
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good water solubility

for both isomers.

Pharmacokinetic Profile: In Vitro ADME Parameters
A drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its

clinical success. The choice of scaffold can significantly influence these parameters. While

direct comparative ADME data for 4-Piperidinemethanol and 3-Piperidinemethanol is scarce,

we can infer potential differences based on general principles of drug metabolism and the

properties of drugs containing these scaffolds.
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ADME Parameter
4-
Piperidinemethanol
Derivatives

3-
Piperidinemethanol
Derivatives

Key
Considerations

Intestinal Permeability

(Caco-2)
Compound-dependent Compound-dependent

Both scaffolds are

polar, which may limit

passive diffusion.

However, their ability

to interact with

transporters can

influence permeability.

The spatial

arrangement of the

hydroxymethyl group

could affect

transporter

recognition.

Metabolic Stability

(Liver Microsomes)

Susceptible to N-

dealkylation and

oxidation of the

piperidine ring.[7]

Also susceptible to N-

dealkylation and ring

oxidation. The position

of the hydroxyl group

may influence the

regioselectivity of

metabolism.

The proximity of the

hydroxymethyl group

to the nitrogen in the

3-position might

sterically hinder or

electronically

influence N-

dealkylation compared

to the 4-position.

Plasma Protein

Binding

Generally low for

small polar molecules.

Generally low for

small polar molecules.

High plasma protein

binding is less likely

for these small, polar

scaffolds but will be

highly dependent on

the properties of the

rest of the molecule.

Biological Activity and Applications in Drug Design
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Both 4-Piperidinemethanol and 3-Piperidinemethanol have been successfully incorporated

into a variety of drug candidates and approved drugs, demonstrating their utility as versatile

scaffolds. The choice between the two often depends on the specific requirements of the

biological target and the desired structure-activity relationship (SAR).

4-Piperidinemethanol: This scaffold is found in a range of therapeutic agents. Its symmetrical

nature can be advantageous in designing ligands for targets with symmetrical binding pockets.

Examples in Drug Discovery:

Antipsychotics: The 4-hydroxymethylpiperidine moiety is a common feature in atypical

antipsychotics, where it often contributes to improved solubility and a favorable side effect

profile.

Analgesics: Derivatives of 4-piperidinemethanol have been explored as potent

analgesics, including opioid receptor modulators.

Acetylcholinesterase Inhibitors: Donepezil, a key drug for Alzheimer's disease, contains a

piperidine ring that is crucial for its activity. While not a direct hydroxymethyl derivative,

SAR studies on related compounds often explore substitutions at the 4-position to

optimize binding.[8]

3-Piperidinemethanol: The asymmetry of this scaffold can be exploited to achieve specific

interactions within a binding site, potentially leading to higher potency or selectivity.

Examples in Drug Discovery:

CB2 Receptor Agonists: 3-Piperidinemethanol is a key building block in the synthesis of

cannabinoid receptor 2 (CB2) agonists, which are being investigated for the treatment of

chronic pain.[9][10]

NPC1L1 Inhibitors: This scaffold is utilized in the development of Niemann-Pick C1-Like 1

(NPC1L1) inhibitors for managing cholesterol levels.[9][10]

P2Y12 Antagonists: It also serves as an important intermediate in the creation of P2Y12

antagonists, which are crucial for preventing platelet aggregation.[9][10]
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Experimental Protocols
To facilitate the direct comparison of derivatives containing these scaffolds, detailed protocols

for key in vitro assays are provided below.

Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of drug candidates.

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a

Caco-2 cell monolayer.

Methodology:

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-

25 days to allow for differentiation and formation of a confluent monolayer with tight

junctions.[11]

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a

fluorescent marker with low permeability (e.g., Lucifer Yellow).[12]

Transport Experiment:

The test compound is added to the apical (A) side of the monolayer (for A-to-B transport,

simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).

Samples are collected from the receiver compartment at predefined time points.

Quantification: The concentration of the test compound in the collected samples is

determined using a suitable analytical method, such as LC-MS/MS.[12]

Calculation of Papp: The apparent permeability coefficient is calculated using the following

equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in

the receiver compartment, A is the surface area of the membrane, and C₀ is the initial

concentration in the donor compartment.[13]
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Cell Preparation Permeability Assay Data Analysis

Seed Caco-2 cells on Transwell inserts Culture for 21-25 days to form monolayer Check monolayer integrity (TEER) Add test compound to donor side Incubate at 37°C Collect samples from receiver side Quantify compound concentration (LC-MS/MS) Calculate Papp value

Preparation Metabolic Reaction Analysis

Prepare reaction mix: Liver microsomes + Buffer Add test compound Pre-incubate at 37°C Initiate with NADPH Incubate and collect aliquots at time points Quench reaction with cold solvent Centrifuge to precipitate proteins Analyze supernatant by LC-MS/MS Calculate t½ and CLint

GPCR Signaling Cascade

Ligand
(e.g., Drug) GPCR

Binding G-protein
(αβγ)

Activation Effector
(e.g., Adenylyl Cyclase)

Modulation Second Messenger
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Production
Cellular Response

Initiation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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